molecular formula C10H6ClNO2 B055450 3-Phenylisoxazole-5-carbonyl chloride CAS No. 124953-60-2

3-Phenylisoxazole-5-carbonyl chloride

Cat. No. B055450
M. Wt: 207.61 g/mol
InChI Key: HGXKTMWKFBNMMH-UHFFFAOYSA-N
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Description

3-Phenylisoxazole-5-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.62 . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Phenylisoxazole-5-carbonyl chloride consists of a phenyl group attached to an isoxazole ring, which in turn is attached to a carbonyl chloride group . The compound’s SMILES notation is C1=CC=C(C=C1)C2=NOC(=C2)C(=O)Cl .


Physical And Chemical Properties Analysis

3-Phenylisoxazole-5-carbonyl chloride is a solid substance . Its molecular weight is 207.61 , and its molecular formula is C10H6ClNO2 .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Li Wang et al. (2013) synthesized N,N-Dimethyl-3-phenylisoxazole-5-carboxamide using 3-Phenylisoxazole-5-carbonyl chloride. They found that molecules of this compound are linked into dimers in the crystal structure by hydrogen bonds, forming a specific graph-set motif (Wang et al., 2013).
  • Quality Control in Industrial Synthesis :

    • Vtorov et al. (1985) developed a method for the qualitative estimation of 3-Phenyl-5-methylisoxazole-4-carbonyl chloride at different stages of oxacillin industrial synthesis. This method involves transforming the semi-product into an ester and using high-efficiency liquid chromatography for analysis (Vtorov et al., 1985).
  • Synthesis of Heterocyclic Compounds :

    • Su Wei-ke (2008) focused on synthesizing 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, highlighting a practical synthetic route with high yield and low cost. This synthesis involved multiple steps starting from 2-chloro-6-fluorobenzaldehyde (Su Wei-ke, 2008).
    • D. Grotjahn et al. (2002) reported syntheses of pyrazoles with functionalized side chains attached to carbon 3. This involved coupling protected alkynols with acid chlorides, including 3-Phenylisoxazole-5-carbonyl chloride, to form alkynyl ketones, which were then reacted with hydrazine to form pyrazoles (Grotjahn et al., 2002).
  • Application in Synthesizing Functional Derivatives :

    • Potkin et al. (2014) developed a procedure for reducing the carbonyl group in certain ketones, including those treated with 5-phenylisoxazole-3-carbonyl chloride, to synthesize various esters and amides. This showcased the compound's utility in creating diverse chemical structures (Potkin et al., 2014).
  • Formation of Heterocyclic Structures :

    • Vitale and Scilimati (2013) discussed the synthesis and reactivity of isoxazoles and isoxazolines, including compounds derived from reactions involving 3-Phenylisoxazole-5-carbonyl chloride. These heterocyclic structures are important in pharmaceuticals and agrochemicals (Vitale & Scilimati, 2013).

Safety And Hazards

3-Phenylisoxazole-5-carbonyl chloride is a hazardous substance. It can cause severe skin burns and eye damage . Safety measures include not breathing in dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection . In case of ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

3-phenyl-1,2-oxazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(13)9-6-8(12-14-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXKTMWKFBNMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559795
Record name 3-Phenyl-1,2-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylisoxazole-5-carbonyl chloride

CAS RN

124953-60-2
Record name 3-Phenyl-1,2-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Added to 500 g (4.2 mol) of thionyl chloride were 110 g (0.58 mol) of 3-phenylisoxazole-5-carboxylic acid prepared above in the procedure (2), followed by the further addition of 2 ml of dimethylformamide. The resulting mixture was heated under reflux for 3 hours. After completion of the reaction, thionyl chloride was distilled off under reduced pressure, followed by the addition of 500 ml of benzene. When the mixture thus obtained was distilled under reduced pressure, the title compound, i.e., 3-phenylisoxazole-5-carboxylic acid chloride was obtained as a solid. It was provided for the next step without purification.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wang, YJ Li, ZW Li, KG Liu… - … Section E: Structure …, 2014 - scripts.iucr.org
… In the title compound, C 12 H 12 N 2 O 2 , synthesized by ammonolysis of 3-phenylisoxazole-5-carbonyl chloride in dichloromethane, the dihedral angle between the isoxazole ring and …
Number of citations: 1 scripts.iucr.org

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